3,5-Dibromo-4-butoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-4-butoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2O2/c1-2-3-4-15-11-9(12)5-8(7-14)6-10(11)13/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIZNHFGQVURDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Br)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,5 Dibromo 4 Butoxybenzaldehyde
Strategic Approaches to Precursor Selection and Chemical Synthesis Pathway Development
The synthesis of 3,5-Dibromo-4-butoxybenzaldehyde typically commences with a readily available precursor, which is then functionalized in a series of steps. A common and logical starting material is p-hydroxybenzaldehyde. This compound provides the basic benzaldehyde (B42025) framework, which can then undergo regioselective bromination and subsequent etherification.
An alternative and often industrially preferred precursor is p-cresol (B1678582). The synthesis from p-cresol involves the initial bromination of the aromatic ring, followed by oxidation of the methyl group to an aldehyde, and finally, etherification of the hydroxyl group. This pathway can sometimes offer advantages in terms of cost and the sequence of functional group transformations. researchgate.net
Route A: Starting from p-hydroxybenzaldehyde:
Regioselective bromination at the 3 and 5 positions to yield 3,5-dibromo-4-hydroxybenzaldehyde (B181551).
Etherification of the hydroxyl group with a butylating agent to form the final product.
Route B: Starting from p-cresol:
Regioselective bromination of the aromatic ring to produce 2,6-dibromo-p-cresol. sigmaaldrich.com
Oxidation of the methyl group to a formyl group to give 3,5-dibromo-4-hydroxybenzaldehyde. sigmaaldrich.com
Etherification of the hydroxyl group to yield this compound.
Regioselective Halogenation Procedures for Bromine Introduction at the 3,5-Positions
The introduction of two bromine atoms specifically at the 3 and 5 positions of the benzene (B151609) ring, ortho to the hydroxyl group, is a critical step. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by the aldehyde or methyl group, bromination occurs at the two ortho positions.
Various brominating agents can be employed for this electrophilic aromatic substitution. A common method involves the use of elemental bromine (Br₂) in a suitable solvent. rsc.org The reaction of p-hydroxybenzaldehyde with bromine can be carried out in solvents like acetic acid or chlorinated hydrocarbons. For instance, treating p-hydroxybenzaldehyde with bromine in acetic acid can yield 3,5-dibromo-4-hydroxybenzaldehyde.
For the bromination of p-cresol, a two-stage bromination process is often employed. The first stage, or nucleus bromination, is typically carried out at a lower temperature (e.g., 15-30°C) to favor the substitution on the aromatic ring, yielding 2,6-dibromo-p-cresol. sigmaaldrich.com This is followed by a higher temperature side-chain bromination if the methyl group is to be functionalized subsequently. sigmaaldrich.com
The regioselectivity of the bromination of phenols is generally high due to the strong directing effect of the hydroxyl group. fluorochem.co.uk Theoretical analyses and experimental results confirm that for phenols, the para position is the most favorable for monobromination, and if the para position is blocked, the ortho positions are preferentially brominated. fluorochem.co.uk
Table 1: Comparison of Bromination Conditions for Phenolic Compounds
| Starting Material | Brominating Agent | Solvent | Temperature | Product | Reference |
| p-Hydroxybenzaldehyde | Br₂ | Acetic Acid | Room Temperature | 3,5-Dibromo-4-hydroxybenzaldehyde | rsc.org |
| p-Cresol | Br₂ | o-Dichlorobenzene | 15-30°C | 2,6-Dibromo-p-cresol | sigmaaldrich.com |
Etherification Protocols for the Stereospecific Incorporation of the Butoxy Group
The introduction of the butoxy group is typically achieved through a Williamson ether synthesis. masterorganicchemistry.commagtech.com.cn This reaction involves the deprotonation of the hydroxyl group of 3,5-dibromo-4-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide, in this case, a butyl halide such as 1-bromobutane (B133212) or 1-iodobutane. francis-press.com
The reaction is generally carried out in the presence of a base and a suitable solvent. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). francis-press.com The choice of solvent is crucial and often includes polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone, which can solvate the cation of the base and enhance the nucleophilicity of the phenoxide. masterorganicchemistry.com
A typical procedure would involve stirring 3,5-dibromo-4-hydroxybenzaldehyde with a base like potassium carbonate and an excess of 1-bromobutane in a solvent such as DMF at an elevated temperature until the reaction is complete.
Phase-transfer catalysis (PTC) can also be employed to facilitate the etherification. tandfonline.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can help transfer the phenoxide ion from an aqueous or solid phase to the organic phase where the alkyl halide is present, often leading to milder reaction conditions and improved yields. tandfonline.com
Table 2: Typical Conditions for Williamson Ether Synthesis of Substituted Phenols
| Phenolic Substrate | Alkylating Agent | Base | Solvent | Catalyst | Temperature | Reference |
| 3,5-Dibromo-4-hydroxybenzaldehyde | 1-Bromobutane | K₂CO₃ | DMF | None | Elevated | General Knowledge |
| Various Phenols | Alkyl Halides | Solid NaHCO₃ or K₂CO₃ | Solvent-free | None | Low Temperature | tandfonline.com |
| Phenols | Dimethyl Sulfate/Alkyl Halides | Solid Base | Solvent-free | PEG400 | Not specified | masterorganicchemistry.com |
Methodologies for Aldehyde Functional Group Formation and Protection Strategies
When the synthesis starts from p-cresol, the methyl group needs to be oxidized to an aldehyde. This can be achieved through various methods. One approach involves the side-chain bromination of 2,6-dibromo-p-cresol to form 3,5-dibromo-4-hydroxybenzal bromide, which is then hydrolyzed to the aldehyde. sigmaaldrich.com This hydrolysis is typically carried out by heating with water. sigmaaldrich.com
Alternatively, if the synthesis starts from a precursor without the aldehyde group, such as 1,3-dibromo-2-butoxybenzene, a formylation reaction would be necessary. Common formylation methods for electron-rich aromatic compounds include the Vilsmeier-Haack and Duff reactions. However, these methods are generally less direct for this specific target compared to starting with a precursor already containing the aldehyde or a group that can be easily converted to it.
Reaction Parameter Optimization for Enhanced Yield and Selectivity in this compound Synthesis
Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product. Key parameters for each step include:
Bromination: The molar ratio of the brominating agent to the substrate, the reaction temperature, and the choice of solvent all influence the degree and regioselectivity of bromination. Careful control is needed to avoid over-bromination or the formation of undesired isomers.
Etherification: The choice of base, solvent, and temperature significantly impacts the rate and efficiency of the Williamson ether synthesis. For instance, using a stronger base or a more polar aprotic solvent can accelerate the reaction. masterorganicchemistry.com Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields in some etherification reactions. nih.govbeilstein-archives.org The optimal time, temperature, and wattage for microwave-assisted synthesis would need to be determined experimentally. nih.gov
Oxidation/Formylation: The efficiency of converting the methyl group to an aldehyde depends on the oxidizing agent and reaction conditions. Harsh conditions can lead to over-oxidation to a carboxylic acid.
Table 3: Parameters for Optimization in the Synthesis of this compound
| Synthetic Step | Key Parameters to Optimize | Desired Outcome |
| Bromination | Molar ratio of Br₂, temperature, solvent | High yield of 3,5-dibrominated product, minimal byproducts |
| Etherification | Base, solvent, temperature, reaction time, catalyst (if any) | High yield of the butoxy ether, complete conversion |
| Oxidation | Oxidizing agent, temperature, reaction time | Selective oxidation to the aldehyde, avoiding carboxylic acid formation |
Exploration of Green Chemistry Principles and Sustainable Synthetic Routes for the Compound
Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. organic-chemistry.org Key areas for improvement include:
Atom Economy: The atom economy of a reaction is a measure of how many atoms from the reactants are incorporated into the final product. scranton.eduprimescholars.com The Williamson ether synthesis, for example, generates a salt byproduct, which lowers its atom economy. Catalytic methods that minimize waste are preferable. acs.org
Use of Safer Solvents: Traditional solvents like DMF and chlorinated hydrocarbons are effective but have environmental and health concerns. Exploring greener solvents like water, ethanol, or even solvent-free conditions is a key aspect of sustainable synthesis. masterorganicchemistry.comtandfonline.com
Catalysis: The use of catalysts, especially heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. magtech.com.cn For the etherification step, solid-supported catalysts or phase-transfer catalysts can offer a greener alternative to stoichiometric bases. masterorganicchemistry.com
Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govbeilstein-archives.org
Renewable Feedstocks: While not directly applicable to the core structure of this compound, the use of bio-derived butanol for the etherification step could be considered a step towards a more sustainable process.
Table 4: Green Chemistry Considerations for the Synthesis
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention | Optimize reactions to minimize byproducts. |
| Atom Economy | Choose synthetic routes with higher atom economy; explore catalytic alternatives to stoichiometric reagents. scranton.eduprimescholars.com |
| Less Hazardous Chemical Syntheses | Replace hazardous reagents and solvents with safer alternatives. |
| Designing Safer Chemicals | The product itself is the target, but its synthesis should be made safer. |
| Safer Solvents and Auxiliaries | Use of water, ethanol, or solvent-free conditions. tandfonline.com |
| Design for Energy Efficiency | Employ microwave-assisted synthesis to reduce energy consumption. nih.gov |
| Use of Renewable Feedstocks | Consider bio-butanol as a source for the butoxy group. |
| Reduce Derivatives | Avoid unnecessary protection/deprotection steps. numberanalytics.com |
| Catalysis | Utilize catalysts over stoichiometric reagents. magtech.com.cnacs.org |
| Design for Degradation | Not directly applicable to the synthesis itself. |
| Real-time analysis for Pollution Prevention | Monitor reactions to prevent runaway reactions and byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Choose less hazardous reagents and reaction conditions. |
Chemical Reactivity and Transformation of 3,5 Dibromo 4 Butoxybenzaldehyde
Reaction Pathways Involving the Aldehyde Moiety
The aldehyde functional group is a cornerstone of organic synthesis, and its reactivity in 3,5-Dibromo-4-butoxybenzaldehyde is central to its utility as a synthetic intermediate. The electrophilic nature of the carbonyl carbon allows for a wide array of chemical transformations.
Nucleophilic Addition Reactions and Condensation Processes
The carbonyl carbon of the aldehyde group in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it a prime target for attack by various nucleophiles. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, which results in the formation of a tetrahedral intermediate. nih.gov
This reactivity allows for a range of condensation reactions. For instance, reaction with primary amines can yield imines (Schiff bases), while reactions with secondary amines can lead to the formation of enamines. These reactions are typically carried out under mildly acidic conditions to facilitate the dehydration step. nih.gov Similarly, condensation with active methylene (B1212753) compounds, such as malonates or nitroalkanes (in a Henry reaction), provides a route to extend the carbon chain and introduce new functionalities.
Selective Oxidation and Reduction Methodologies
The aldehyde group can be readily transformed into other oxidation states, providing access to corresponding carboxylic acids or alcohols.
Oxidation: The aldehyde moiety can be selectively oxidized to a carboxylic acid. This transformation is a fundamental process in organic synthesis. Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed to yield 3,5-Dibromo-4-butoxybenzoic acid. The choice of reagent and conditions is crucial to avoid unwanted side reactions, particularly with the sensitive bromine substituents.
Reduction: Conversely, the aldehyde can be selectively reduced to a primary alcohol, forming 3,5-Dibromo-4-butoxybenzyl alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. Sodium borohydride is often preferred for its milder nature and higher tolerance for other functional groups, making it suitable for the selective reduction of the aldehyde without affecting the aryl bromides.
| Transformation | Reagent Example | Product |
| Oxidation | Potassium Permanganate (KMnO₄) | 3,5-Dibromo-4-butoxybenzoic acid |
| Reduction | Sodium Borohydride (NaBH₄) | 3,5-Dibromo-4-butoxybenzyl alcohol |
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons) for Unsaturated Derivatives
Olefination reactions provide a powerful method for converting the carbonyl group into a carbon-carbon double bond, leading to the synthesis of various unsaturated derivatives.
The Wittig reaction utilizes a phosphonium (B103445) ylide to react with the aldehyde, forming an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, and the stereochemistry of the resulting alkene can be influenced by the nature of the ylide. libretexts.org This method is highly reliable for fixing the position of the double bond. libretexts.org
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgyoutube.com HWE reactions are known for their high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.org The phosphonate-stabilized carbanions are generally more nucleophilic and less basic than Wittig ylides, and the water-soluble phosphate (B84403) byproduct simplifies purification. wikipedia.org For aldehydes like this compound, reaction with a stabilized phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride, would yield the corresponding α,β-unsaturated ester.
| Olefination Reaction | Key Reagent | General Product | Stereochemical Preference |
| Wittig Reaction | Phosphonium Ylide | Alkene | Dependent on ylide stability |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Alkene | Typically (E)-alkene |
Reactivity Profiles of the Bromine Substituents on the Aromatic Ring
The two bromine atoms on the aromatic ring of this compound are key to its utility as a scaffold in constructing complex biaryl or poly-aryl systems. These C-Br bonds are susceptible to a variety of metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. The bromine atoms on the electron-rich ring of this compound serve as excellent handles for these transformations.
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This reaction is highly versatile, tolerates a wide range of functional groups, and can be performed under mild conditions. researchgate.net For this compound, sequential or simultaneous coupling with one or two equivalents of an arylboronic acid can produce mono- or di-arylated products, respectively. The reactivity can often be controlled to achieve selective mono-arylation. For instance, studies on 3,5-dichloro-1,2,4-thiadiazole (B1299824) showed that reaction conditions can be tuned to favor mono- or di-substitution. nih.gov
The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.gov This reaction is highly stereoselective, usually yielding the trans isomer. organic-chemistry.org The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the formation of stilbene (B7821643) or cinnamate (B1238496) derivatives, respectively. Double Heck reactions are also possible, as demonstrated in the synthesis of symmetrical trans-stilbenes. orgsyn.org
The Sonogashira coupling is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is carried out under mild conditions and provides a direct route to aryl alkynes. wikipedia.org Research on the Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine (B8238365) has demonstrated the feasibility of selective mono- and di-alkynylation, which suggests similar reactivity could be expected for this compound. rsc.org
The Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide. While highly effective, the air and moisture sensitivity of organozinc reagents sometimes limits its application compared to the more robust Suzuki coupling.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | C-C Bond Formed |
| Suzuki-Miyaura | Organoboron compound | Pd catalyst + Base | Aryl-Aryl or Aryl-Vinyl |
| Heck | Alkene | Pd catalyst + Base | Aryl-Vinyl |
| Sonogashira | Terminal Alkyne | Pd catalyst + Cu(I) cocatalyst + Base | Aryl-Alkynyl |
| Negishi | Organozinc compound | Pd or Ni catalyst | Aryl-Aryl, Aryl-Vinyl, etc. |
Investigations into Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. However, this reaction generally requires the aromatic ring to be activated by potent electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.
In this compound, the butoxy group is electron-donating, which increases the electron density of the aromatic ring. This deactivates the ring toward nucleophilic attack. The aldehyde group is electron-withdrawing, but its influence from the meta-position is weaker. Consequently, direct nucleophilic aromatic substitution of the bromine atoms is generally unfavorable under standard SNAAr conditions. The reaction would require harsh conditions and is not a common or efficient transformation for this type of substrate. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, are also unlikely given the substitution pattern and typical reaction conditions.
Metal-Halogen Exchange Reactions for Organometallic Intermediate Generation
The presence of two bromine atoms on the aromatic ring of this compound makes it an excellent substrate for metal-halogen exchange reactions, a fundamental transformation in organometallic chemistry for the creation of carbon-metal bonds. wikipedia.org This reaction typically involves treating the aryl halide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), to generate a highly reactive aryllithium intermediate. wikipedia.orgresearchgate.net
The regioselectivity of the metal-halogen exchange in this compound is governed by the electronic and steric influence of the substituents on the aromatic ring. The butoxy group, an electron-donating group, is known to direct metallation to the ortho position and can accelerate the rate of lithium-halogen exchange. wikipedia.org In this molecule, both bromine atoms are situated ortho to the butoxy group. The aldehyde group at the para position is electron-withdrawing, which can also influence the reactivity of the adjacent C-Br bonds.
Studies on analogous 3-substituted 1,2-dibromoarenes have shown that halogen-metal exchange often occurs preferentially at the position flanked by the substituent, indicating that the butoxy group in this compound would likely direct the initial lithiation to one of the adjacent bromine atoms. organic-chemistry.orgresearchgate.net The reaction is typically very fast, even at low temperatures, often proceeding more rapidly than nucleophilic addition to the aldehyde. wikipedia.orgharvard.edu
Depending on the stoichiometry of the organolithium reagent, either mono- or di-lithiated species can be generated. These organometallic intermediates are powerful nucleophiles that can be trapped with various electrophiles to introduce a wide range of functional groups, thereby creating complex molecular architectures.
Table 1: Potential Organometallic Intermediates from this compound
| Reagent | Stoichiometry | Expected Intermediate | Potential Subsequent Reactions |
| n-BuLi | 1 equivalent | Mono-lithiated species (3-Bromo-5-lithio-4-butoxybenzaldehyde) | Reaction with electrophiles (e.g., CO₂, alkyl halides, aldehydes) to yield mono-substituted products. |
| n-BuLi or t-BuLi | ≥ 2 equivalents | Di-lithiated species (3,5-Dilithio-4-butoxybenzaldehyde) | Reaction with electrophiles to yield di-substituted products. |
| i-PrMgCl/ n-BuLi | 1 / 2 equivalents | Mono-magnesiated species | Offers an alternative for selective mono-functionalization under non-cryogenic conditions. nih.gov |
Chemical Stability and Reactivity of the Butoxy Ether Linkage
The butoxy group in this compound serves as a protecting group for the phenolic hydroxyl function, allowing for selective reactions at other sites of the molecule. Its stability and selective removal are crucial for the synthetic utility of the compound.
Ether Cleavage Methodologies and Their Selectivity
The cleavage of aryl ethers is a common transformation in organic synthesis, and several methods are available for this purpose. The butoxy group in this compound, being an alkyl aryl ether, can be cleaved under specific conditions to reveal the corresponding 3,5-dibromo-4-hydroxybenzaldehyde (B181551).
Boron Tribromide (BBr₃): A widely used and effective reagent for the cleavage of aryl ethers is the strong Lewis acid, boron tribromide (BBr₃). ufp.ptresearchgate.netnih.gov The reaction mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the alkyl carbon of the ether. pearson.compearson.com This method is generally efficient and tolerant of many other functional groups. ufp.pt However, in the case of substrates containing carbonyl groups, such as benzaldehydes, side reactions like bromination of the aldehyde can occur. researchgate.net Careful control of reaction conditions, such as low temperatures (-78 °C to 0 °C), is therefore necessary to achieve selective cleavage of the ether without affecting the aldehyde or the aryl bromide bonds. ufp.pt
Other Reagents: Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are also capable of cleaving ethers, although these conditions are often harsh and may lack selectivity in complex molecules.
Table 2: Ether Cleavage Methodologies for Aryl Butyl Ethers
| Reagent | Typical Conditions | Selectivity and Remarks |
| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to RT | High efficiency for aryl ether cleavage. researchgate.netnih.gov Potential for side reactions at the aldehyde group if not controlled. researchgate.net |
| Hydrobromic Acid (HBr) | Acetic acid, reflux | Strong acid, may cause side reactions. |
| Hydroiodic Acid (HI) | Acetic acid, reflux | Strong acid, generally more reactive than HBr. |
Assessment of Stability Under Various Reaction Conditions
The butoxy ether linkage exhibits considerable stability under a range of reaction conditions, which enhances the value of this compound as a synthetic intermediate.
Basic and Nucleophilic Conditions: The ether bond is generally stable to bases and common nucleophiles, allowing for reactions such as saponification of an ester group elsewhere in the molecule without affecting the butoxy group.
Organometallic Reactions: The linkage is stable to organolithium and Grignard reagents at low temperatures, as required for metal-halogen exchange reactions.
Oxidizing and Reducing Conditions: The butoxy group is inert to many common oxidizing and reducing agents that might be used to modify the aldehyde functionality.
Acidic Conditions: The primary liability of the butoxy group is its cleavage under strongly acidic conditions, particularly in the presence of Lewis acids like BBr₃ or strong protic acids like HBr and HI. ufp.pt
This differential stability allows for a strategic deprotection step, where the butoxy group is cleaved at a desired stage in a synthetic sequence to unmask the hydroxyl group for further functionalization.
Multi-Component Reaction Design Incorporating this compound as a Key Synthon
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are powerful tools for the rapid generation of molecular complexity. wikipedia.orgwikipedia.orgchemeurope.comnih.gov this compound, with its aldehyde functionality, represents a key building block, or synthon, for various MCRs.
The reactivity of the aldehyde group in this specific compound is influenced by both electronic and steric factors. The two bulky bromine atoms in the ortho positions create significant steric hindrance around the aldehyde, which may reduce its reactivity in certain transformations. nih.gov Furthermore, computational studies on related substituted benzaldehydes in reactions like the Biginelli have shown that ortho-substituents can significantly increase the activation energy of the reaction. mdpi.com
Despite these potential limitations, this compound could be employed in several classical MCRs to generate highly functionalized and structurally diverse heterocyclic scaffolds.
Biginelli Reaction: This reaction involves an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones, a class of compounds with significant pharmaceutical applications. wikipedia.org The use of this compound would lead to a dihydropyrimidinone core bearing a 3,5-dibromo-4-butoxyphenyl substituent.
Ugi Reaction: This four-component reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide yields α-acylamino amides. chemeurope.comnih.govorganic-chemistry.org This reaction is known for its high tolerance of various functional groups and could be used to create peptide-like structures.
Passerini Reaction: A three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide to form α-acyloxy amides. wikipedia.orgnih.gov This reaction provides a direct route to ester- and amide-functionalized molecules.
The resulting products from these MCRs would be decorated with the dibromo-butoxyphenyl moiety, which offers sites for further synthetic modifications, for instance, through cross-coupling reactions at the C-Br bonds.
Table 3: Potential Multi-Component Reactions with this compound
| Reaction Name | Reactants | Expected Product Scaffold |
| Biginelli Reaction | This compound, β-Ketoester, Urea/Thiourea | 4-(3,5-Dibromo-4-butoxyphenyl)-dihydropyrimidin(thi)one |
| Ugi Reaction | This compound, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide with a 3,5-dibromo-4-butoxyphenyl substituent |
| Passerini Reaction | This compound, Carboxylic Acid, Isocyanide | α-Acyloxy amide with a 3,5-dibromo-4-butoxyphenyl substituent |
Advanced Spectroscopic and Structural Elucidation Methodologies for 3,5 Dibromo 4 Butoxybenzaldehyde and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For 3,5-Dibromo-4-butoxybenzaldehyde, a combination of one-dimensional and two-dimensional NMR techniques provides an unambiguous assignment of all proton and carbon signals.
Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Elucidation
Two-dimensional (2D) NMR experiments are instrumental in deciphering the complex spin systems and establishing the connectivity of atoms within the this compound molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu In the butoxy chain of this compound, COSY spectra would show correlations between the protons of adjacent methylene (B1212753) groups and between the methylene protons and the terminal methyl protons, confirming the sequence of the butyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). scribd.com It allows for the direct assignment of the carbon signals of the butoxy chain and the aromatic ring by identifying the protons attached to them.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds. scribd.com For this compound, HMBC is crucial for several key assignments. It would show correlations between the protons of the methylene group adjacent to the oxygen and the aromatic carbon at position 4. Furthermore, it would reveal correlations between the aldehydic proton and the aromatic carbons at positions 1 and 2/6, and between the aromatic protons and the carbons of the butoxy group and the aldehyde.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are directly coupled. slideshare.net In the context of this compound, NOESY can help to confirm the conformation of the butoxy chain relative to the aromatic ring.
| 2D NMR Technique | Information Gained | Application to this compound |
| COSY | ¹H-¹H spin-spin coupling | Confirms the connectivity within the butoxy side chain. |
| HSQC | Direct ¹H-¹³C one-bond correlations | Assigns the protonated carbons in the aromatic ring and the butoxy chain. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Establishes the connection between the butoxy group and the aromatic ring, and the position of the aldehyde group. |
| NOESY | Through-space ¹H-¹H proximity | Provides insights into the spatial arrangement and conformation of the molecule. |
Solid-State NMR Spectroscopy for Polymorphism and Amorphous Solid Characterization
While solution-state NMR provides information on the average structure of a molecule in a solvent, solid-state NMR (ssNMR) spectroscopy offers insights into the structure and dynamics of materials in their solid form. This is particularly valuable for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. For this compound, ssNMR could be employed to:
Identify and characterize different polymorphic forms: Each polymorph would exhibit a unique ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions.
Distinguish between crystalline and amorphous solids: The sharp lines observed in the ssNMR spectra of crystalline materials contrast with the broad, featureless signals from amorphous solids.
Probe intermolecular interactions: Techniques like cross-polarization magic-angle spinning (CP-MAS) can reveal information about the proximity of different nuclei, shedding light on the packing of molecules in the crystal lattice.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For this compound, HRMS would provide the exact mass, confirming its molecular formula of C₁₁H₁₂Br₂O₂.
Furthermore, by analyzing the fragmentation pattern in the mass spectrum, the structure of the molecule can be further corroborated. The fragmentation of this compound would likely involve the loss of the butoxy group, the aldehyde group, and bromine atoms, leading to characteristic fragment ions. For its precursor, 3,5-Dibromo-4-hydroxybenzaldehyde (B181551), the top peak in the mass spectrum is observed at an m/z of 279. nih.gov For a related compound, 4-Butoxybenzaldehyde, prominent peaks are seen at m/z 178 (molecular ion), 121, and 122. nih.gov
| Technique | Information Obtained | Relevance to this compound |
| HRMS | Precise mass measurement | Confirms the elemental composition (C₁₁H₁₂Br₂O₂). |
| MS/MS | Fragmentation patterns | Elucidates the molecular structure by identifying characteristic losses of functional groups (e.g., butoxy, aldehyde, bromine). |
Fourier Transform Infrared (FTIR) and Raman Spectroscopic Investigations for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net These techniques are complementary and together offer a comprehensive vibrational analysis.
For this compound, the FTIR and Raman spectra would exhibit characteristic bands corresponding to:
C=O stretching: A strong absorption in the FTIR spectrum and a strong band in the Raman spectrum around 1680-1700 cm⁻¹ would be indicative of the aldehyde carbonyl group. For the related 3,5-Dibromo-2-hydroxybenzaldehyde, a strong band is observed at 1681 cm⁻¹. researchgate.net
C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the butoxy group would be observed below 3000 cm⁻¹.
C-O stretching: The ether linkage (Ar-O-CH₂) would show a strong C-O stretching band.
Aromatic C=C stretching: These vibrations typically appear in the region of 1450-1600 cm⁻¹.
C-Br stretching: The carbon-bromine stretching vibrations are expected in the lower frequency region of the spectrum. researchgate.net
The IR spectrum for the closely related 3,5-Dibromo-4-hydroxybenzaldehyde is available. chemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Probing and Conjugation Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.
For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of a substituted benzaldehyde (B42025). The presence of the butoxy group and the bromine atoms will influence the position and intensity of the absorption bands. The aldehyde group conjugated with the benzene (B151609) ring is expected to result in a significant absorption band. For instance, benzaldehyde and related compounds show absorption in the near-ultraviolet region. science-softcon.de The electronic transitions likely involve π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group. In a study of 4-nitrobenzaldehyde, the formation of 4-aminobenzaldehyde (B1209532) was confirmed by a band around 310 nm. researchgate.net
X-ray Crystallography for Definitive Three-Dimensional Structure Determination and Crystal Packing Analysis
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain detailed information about:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact conformation of the butoxy chain and the orientation of the aldehyde group relative to the aromatic ring.
Crystal packing: How the molecules are arranged in the crystal lattice, including intermolecular interactions such as halogen bonding (Br···Br or Br···O) and π-π stacking interactions between the aromatic rings.
For the related compound 3,5-Dibromo-2-hydroxybenzaldehyde, X-ray crystallography revealed a layered packing structure with weak π–π stacking interactions. researchgate.net This type of analysis provides a definitive structural picture that complements the information obtained from spectroscopic methods.
Lack of Publicly Available Research Data Precludes Analysis of this compound Derivatives
A comprehensive search for scholarly articles and research data concerning the chiroptical spectroscopic analysis of chiral derivatives of this compound has yielded no specific studies on this compound. As a result, the generation of an article with detailed research findings and data tables on this topic is not possible at this time.
Extensive searches have been conducted to locate research detailing the synthesis of chiral derivatives from this compound and their subsequent analysis using chiroptical methods such as Circular Dichroism (CD) for stereochemical assignment. Despite these efforts, no publications containing the required experimental data, such as CD spectra, specific rotation values, or stereochemical elucidation for any chiral derivative of this specific aldehyde, could be identified in the public domain.
The intended article, "," with a focus on "Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Stereochemical Assignment of Chiral Derivatives," cannot be produced with the required scientific accuracy and detail due to this absence of foundational research. The instructions to include detailed research findings and data tables cannot be fulfilled without access to relevant studies.
While general principles of chiroptical spectroscopy are well-established for determining the stereochemistry of chiral molecules, the application of these methods to specific, novel compounds must be documented in peer-reviewed literature to be cited and discussed authoritatively.
Therefore, until research on the synthesis and chiroptical analysis of chiral derivatives of this compound is published, a detailed and data-rich article on this subject cannot be generated.
Computational and Theoretical Investigations of 3,5 Dibromo 4 Butoxybenzaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure, Molecular Geometry, and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like 3,5-Dibromo-4-butoxybenzaldehyde. DFT methods provide a good balance between accuracy and computational cost for medium-sized organic molecules.
Electronic Structure and Molecular Geometry: DFT calculations can be used to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These calculations would likely reveal a planar or near-planar benzaldehyde (B42025) core, with the butoxy group exhibiting conformational flexibility. The electronic structure can be visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these orbitals indicates the regions of the molecule most likely to act as electron donors and acceptors, respectively. For instance, in substituted benzaldehydes, the HOMO is often localized on the benzene (B151609) ring and the oxygen of the alkoxy group, while the LUMO is typically centered on the carbonyl group and the benzene ring. scispace.com
Reactivity Prediction: The energies of the HOMO and LUMO are crucial in predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. scispace.com Other quantum chemical descriptors that can be calculated to predict reactivity include:
Ionization Potential: The energy required to remove an electron.
Electron Affinity: The energy released when an electron is added.
Electronegativity: The ability of the molecule to attract electrons.
Chemical Hardness and Softness: Resistance to change in electron distribution.
These parameters help in understanding how this compound might interact with other reagents. The presence of electron-withdrawing bromine atoms and the electron-donating butoxy group creates a complex electronic environment that can be precisely mapped using DFT.
| Calculated Property | Illustrative Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.5 D |
This table presents illustrative values that could be expected from DFT calculations on this compound, based on typical values for similar substituted benzaldehydes.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interaction Studies
While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, especially in a condensed phase (like a solvent or a biological environment).
Conformational Analysis: The butoxy group of this compound has several rotatable bonds, leading to multiple possible conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. mun.ca By simulating the molecule in a solvent, such as water or an organic solvent, one can observe how the solvent molecules influence the conformational preferences of the butoxy chain. This is crucial for understanding how the molecule presents itself for intermolecular interactions.
Intermolecular Interaction Studies: MD simulations are particularly powerful for studying how this compound interacts with other molecules. For example, simulations could model the interaction of this compound with biological macromolecules, such as proteins or DNA, to identify potential binding sites and modes. nih.gov The simulations would track the positions and velocities of all atoms in the system, allowing for the calculation of interaction energies and the visualization of hydrogen bonds, van der Waals forces, and electrostatic interactions that govern the binding process. Such studies are foundational in drug discovery and materials science. Studies on dialkoxybenzenes have utilized MD simulations to understand their physical properties and interactions. researchgate.net
In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. nih.gov
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov These predictions can help in assigning the peaks in an experimental spectrum and can also be used to distinguish between different isomers or conformations.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy correspond to the different vibrational modes of the molecule. DFT calculations can compute these vibrational frequencies and their corresponding intensities. nih.gov This information is invaluable for interpreting experimental IR and Raman spectra, allowing for the assignment of specific peaks to particular functional groups (e.g., the C=O stretch of the aldehyde, the C-Br stretches, and the C-O-C stretch of the ether).
| Spectroscopic Parameter | Illustrative Predicted Value | Experimental Correlation |
| ¹³C NMR Chemical Shift (C=O) | 190 ppm | Comparison with experimental spectrum |
| ¹H NMR Chemical Shift (CHO) | 9.8 ppm | Comparison with experimental spectrum |
| IR Vibrational Frequency (C=O stretch) | 1695 cm⁻¹ | Comparison with experimental spectrum |
This table provides illustrative predicted spectroscopic parameters for this compound, based on computational studies of other substituted benzaldehydes. These values would be used to aid in the interpretation of experimental data.
Reaction Mechanism Elucidation through Transition State Search and Energy Profile Mapping
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions.
Transition State Search: A chemical reaction proceeds from reactants to products through a high-energy transition state. Locating the geometry of this transition state is crucial for understanding the reaction mechanism. ucsb.eduims.ac.jpnih.gov Computational methods, such as the synchronous transit-guided quasi-Newton (STQN) method or nudged elastic band (NEB) method, can be used to find the transition state structure for a given reaction involving this compound.
Energy Profile Mapping: Once the structures of the reactants, products, and transition state are known, their energies can be calculated to construct a reaction energy profile. researchgate.net This profile shows the energy changes that occur as the reaction progresses and allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is critical for predicting reaction rates and understanding how substituents on the aromatic ring influence reactivity. For example, one could computationally study the mechanism of nucleophilic substitution at the aldehyde carbon or electrophilic substitution on the aromatic ring.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Model Development and Validation for Related Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govunicamp.braidic.it
Model Development: To develop a QSAR or QSPR model for analogues of this compound, a dataset of related compounds with known activities or properties would be required. For each compound, a set of molecular descriptors would be calculated using computational methods. These descriptors can be constitutional, topological, geometric, or electronic. Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the activity or property of interest. nih.gov For instance, QSAR models have been developed for the toxicity of substituted benzaldehydes. researchgate.net
Exploration of Biological Activities and Mechanistic Pathways in Vitro Studies of 3,5 Dibromo 4 Butoxybenzaldehyde and Its Derivatives
Mechanistic Enzyme Inhibition Assays and Kinetic Characterization
Although specific kinetic data for 3,5-Dibromo-4-butoxybenzaldehyde is not readily found, research on related benzaldehyde (B42025) derivatives suggests potential enzyme-inhibiting capabilities. For instance, various benzaldehyde compounds have been investigated as inhibitors of enzymes such as tyrosinase, carbonic anhydrases, and others. The mode of inhibition, whether competitive, non-competitive, or uncompetitive, along with the inhibition constants (Kᵢ), would be crucial in characterizing the interaction of this compound with specific enzymes. The presence of bromine atoms and a butoxy group on the phenyl ring would significantly influence the electronic and steric properties of the molecule, thereby affecting its binding affinity and inhibitory potential against various enzymatic targets.
In Vitro Receptor Binding Studies and Ligand-Target Interaction Analysis
The interaction of a ligand with its biological target is fundamental to its pharmacological effect. In vitro receptor binding assays are essential to determine the affinity and specificity of compounds like this compound for various receptors. Radioligand binding assays, for example, could be employed to measure the displacement of a known radiolabeled ligand from its receptor by the test compound, allowing for the calculation of its binding affinity (Kᵢ or IC₅₀). The butoxy group and bromine substituents on the aromatic ring of this compound would play a critical role in defining its interaction with the binding pockets of receptors, influencing its potential as an agonist or antagonist.
Assessment of Antimicrobial Activity Against Specific Pathogens (e.g., bacteria, fungi) and Modes of Action (in vitro)
Derivatives of benzaldehyde have demonstrated a broad spectrum of antimicrobial activities. Studies on related compounds indicate that the antimicrobial efficacy is often influenced by the nature and position of substituents on the benzene (B151609) ring. For instance, the lipophilicity conferred by the butoxy group in this compound might enhance its ability to penetrate microbial cell membranes. The proposed modes of action for such compounds often involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with microbial metabolic pathways.
Interactive Table: Antimicrobial Activity of Related Benzaldehyde and Carbazole Derivatives
| Compound/Derivative | Target Microorganism | Activity/Observation | Reference |
|---|---|---|---|
| Benzaldehyde | Bacteria | Can cause bacterial cell lysis. | |
| Carbazole derivatives | Staphylococcus aureus | Inhibition of growth by over 60% at 16 µg/mL. | |
| Carbazole derivatives | Escherichia coli | Over 40% reduction in bacterial growth at 64 µg/mL. | |
| Carbazole derivatives | Pseudomonas aeruginosa | 35-42% growth limitation at the highest tested concentration. | |
| Carbazole derivatives | Candida albicans | Over 60% inhibition of fungal growth at 64 µg/mL. |
In Vitro Antioxidant Potential Evaluation Through Various Assay Methodologies
The antioxidant capacity of phenolic compounds is a well-documented phenomenon. Derivatives of hydroxybenzaldehyde are known to exhibit significant antioxidant activity, primarily due to their ability to scavenge free radicals. The antioxidant potential of this compound would likely be influenced by the electronic effects of the bromine atoms and the butoxy group on the phenolic hydroxyl group, if one were present. Common in vitro antioxidant assays to evaluate such compounds include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and various metal-chelating and reducing power assays.
Interactive Table: Antioxidant Activity of Related Compounds
| Compound/Derivative | Assay | Result | Reference |
|---|---|---|---|
| Benzylic acid-derived bromophenols | DPPH radical scavenging | Effective scavengers. | |
| Benzylic acid-derived bromophenols | ABTS radical scavenging | Effective scavengers. | |
| 4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | DPPH radical scavenging | Comparable to ascorbic acid, greater than BHT. | |
| 4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | Nitric oxide scavenging | Better than BHT. |
Cytotoxicity Profiling Against Specific Cell Lines and Investigation of Apoptotic Pathways (in vitro, mechanistic focus)
The evaluation of cytotoxicity against various cancer cell lines is a crucial step in the discovery of new anticancer agents. Benzaldehyde and its derivatives have shown tumor-specific cytotoxicity. The cytotoxic effects of this compound would need to be assessed against a panel of human cancer cell lines to determine its potency (IC₅₀ values) and selectivity. Mechanistic studies would focus on elucidating the mode of cell death, investigating whether it induces apoptosis, necrosis, or autophagy. Key apoptotic pathways that could be investigated include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, through the analysis of caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.
Molecular Docking and Dynamics Simulations for Potential Target Identification and Binding Mode Analysis
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the binding affinity and interaction patterns of a ligand with a potential biological target. For this compound, these techniques could be used to screen for potential protein targets and to visualize the binding mode at an atomic level. Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, providing a rationale for the observed biological activity and guiding the design of more potent derivatives.
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives, Focusing on Structural Modifications Impacting In Vitro Efficacy
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For derivatives of this compound, SAR studies would involve synthesizing a series of analogs with systematic modifications to the substituent groups on the phenyl ring. For example, varying the length and branching of the alkoxy chain, or changing the position and number of halogen atoms, could significantly impact the compound's efficacy in various in vitro assays. These studies are essential for optimizing the lead compound to enhance its potency, selectivity, and pharmacokinetic properties.
Applications in Materials Science and Advanced Organic Synthesis Utilizing 3,5 Dibromo 4 Butoxybenzaldehyde
Precursor in the Synthesis of Novel Polymers and Copolymers with Tunable Properties
The molecular architecture of 3,5-Dibromo-4-butoxybenzaldehyde makes it a promising precursor for creating polymers and copolymers with tailored characteristics. The aldehyde functionality can participate in step-growth polymerization reactions, such as the formation of polyesters or poly-Schiff bases, while the bromo-substituents offer sites for cross-linking or post-polymerization modification. This dual reactivity allows for the synthesis of complex polymer structures.
The properties of polymers can be finely tuned by making small adjustments to their chemical structure. nih.gov For instance, the incorporation of specific monomers can provide flexibility and control the degradation rates of the resulting polymer. nih.gov In the context of materials derived from this compound, the long butoxy chain would be expected to enhance solubility in organic solvents and introduce flexibility into the polymer backbone, potentially lowering the glass transition temperature (Tg). mdpi.com The bromine atoms serve as reactive handles for further chemical transformations, such as cross-coupling reactions, which can be used to graft side chains or link polymer chains together, thereby tuning the mechanical and thermal properties of the final material. The ability to alter polymer properties through judicious choice of monomers and synthetic conditions is a cornerstone of modern materials science. nih.gov
Building Block for the Development of Liquid Crystal Materials and Organic Electronic Devices
Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, finding widespread use in display technologies and optical devices. colorado.edunih.gov The performance of these materials is intrinsically linked to the molecular structure of their constituent compounds, known as mesogens. A typical mesogen consists of a rigid core and flexible terminal chains. nih.gov this compound is an ideal building block for the rigid core of calamitic (rod-shaped) liquid crystals. nih.govsemanticscholar.org
The aldehyde group is readily converted into an imine (Schiff base) linkage through condensation with an aromatic amine. semanticscholar.orginternationaljournalcorner.com This Schiff base linkage is a common feature in liquid crystal design, contributing to the rigidity and linearity of the molecular structure. semanticscholar.org The dibrominated benzene (B151609) ring of the parent aldehyde provides steric bulk and influences intermolecular interactions, while the terminal butoxy group acts as the flexible tail, which is crucial for the formation of liquid crystalline phases (mesophases) such as the nematic and smectic phases. nih.gov By varying the length of the alkoxy chain and the nature of the other aromatic rings connected via the Schiff base linkage, researchers can systematically tune the temperature range and type of the mesophase. mdpi.com For example, studies on similar Schiff base-containing molecules show that longer alkoxy chains can promote the formation of more ordered smectic phases. mdpi.com
Table 1: Influence of Molecular Structure on Liquid Crystal Properties
| Structural Feature | Role in Liquid Crystal Formation | Potential Effect of this compound | Source |
|---|---|---|---|
| Rigid Core | Provides structural anisotropy necessary for mesophase formation. | The dibrominated benzene ring serves as a rigid component. | nih.govsemanticscholar.org |
| Linking Groups | Connects aromatic rings to extend the rigid core (e.g., Schiff base, ester). | The aldehyde group allows for the formation of rigid Schiff base (-CH=N-) links. | semanticscholar.org |
| Flexible Tails | Promotes fluidity and influences phase transition temperatures. | The butoxy (-OC₄H₉) group acts as a flexible chain. | nih.govmdpi.com |
| Substituents | Modify intermolecular forces, steric hindrance, and electronic properties. | The bromine atoms increase molecular weight and polarizability, affecting phase stability. | nih.govsemanticscholar.org |
The unique electronic properties of molecules derived from this aldehyde, particularly those with extended π-conjugated systems formed via Schiff base linkages, also make them candidates for use in organic electronic devices. colorado.edu
Synthesis of Ligands for Organometallic Catalysis and Coordination Chemistry
The field of coordination chemistry relies on ligands—molecules that bind to a central metal atom—to create complexes with specific geometries and reactivities. libretexts.org Schiff bases, formed by the condensation of an aldehyde with a primary amine, are among the most versatile and widely studied ligands due to their synthetic accessibility and diverse coordination behavior. mdpi.comresearchgate.net
This compound is a valuable precursor for synthesizing multidentate ligands. Its aldehyde group reacts readily with various amines (e.g., diamines, amino acids, or other functionalized amines) to produce Schiff base ligands. internationaljournalcorner.commdpi.com These ligands can coordinate to transition metal ions (such as Ni(II), Zn(II), Cu(II), and Co(II)) through the imine nitrogen and another donor atom, often an oxygen or nitrogen from the amine precursor, to form stable chelate rings. mdpi.commdpi.comresearchgate.net
The electronic and steric properties of the resulting metal complex can be systematically modified by the substituents on the aldehyde. The electron-withdrawing bromine atoms and the electron-donating butoxy group on the this compound backbone would alter the electron density at the metal center, thereby influencing the catalytic activity of the complex. nih.gov The steric bulk of these groups can also create a specific chiral environment around the metal, which is crucial for asymmetric catalysis. The synthesis of such coordination compounds is fundamental to developing new catalysts for a wide range of organic transformations. nih.govderpharmachemica.com
Development of Fluorescent Probes and Sensors with Specific Recognition Capabilities
Fluorescent probes are molecules designed to detect specific analytes through a change in their fluorescence properties. mdpi.com A common strategy for designing these sensors involves a reaction between the probe and the analyte that causes a "turn-on" or "turn-off" fluorescence response. mdpi.com The aldehyde group is a key functional group for this purpose, as it can react with specific nucleophiles, such as hydrazines or amines, to form new covalent bonds that alter the electronic structure of a fluorophore. mdpi.com
Amino derivatives of fluorescent dyes like boron dipyrromethene (BDP) and rosamine are often non-fluorescent but become highly fluorescent upon imine formation with an aldehyde. mdpi.com this compound can be utilized as the aldehyde component in such sensor systems. In this design, the aldehyde would be the recognition site for a target amine, or conversely, a Schiff base derived from it could be used to detect specific metal ions or other species. The dibromo and butoxy substituents offer a way to tune the sensor's properties, such as its solubility in different media and the specific wavelength of its fluorescence emission, allowing for the development of probes with high selectivity and sensitivity.
Integration into Supramolecular Assemblies and Self-Assembled Systems
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The targeted design of molecules that can spontaneously organize into larger, ordered structures is a key goal in nanotechnology and materials science. colorado.edu
Molecules derived from this compound are well-suited for integration into supramolecular assemblies. The aromatic ring can participate in π-π stacking interactions, while the butoxy group contributes to van der Waals forces. Furthermore, the bromine atoms can engage in halogen bonding, a specific and directional non-covalent interaction that is increasingly used to control the assembly of molecules in the solid state. The aldehyde's oxygen atom can also act as a hydrogen bond acceptor. These combined interactions can guide the self-assembly of derivative molecules into well-defined architectures. For example, bent-core molecules derived from similar building blocks are known to self-assemble into helical filaments, forming chiral structures from achiral components, a phenomenon relevant to nanotechnology. colorado.edu
Role as a Key Intermediate in the Total Synthesis of Complex Natural Products and Analogues
The total synthesis of natural products is a field that drives the development of new synthetic methods and strategies. nih.govnih.gov Key intermediates, or building blocks, that contain multiple functional groups are highly valuable as they allow for the efficient construction of complex molecular architectures. nih.gov Halogenated aromatic compounds are particularly important intermediates in modern organic synthesis. google.com
This compound possesses two key functionalities for advanced synthesis: the aldehyde group and the bromine atoms. The aldehyde is a versatile handle for forming carbon-carbon bonds through reactions like aldol (B89426) condensations, Wittig reactions, and additions of organometallic reagents. nih.gov The two bromine atoms are ideal sites for modern cross-coupling reactions, such as Suzuki, Heck, Stille, or Sonogashira couplings, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. semanticscholar.org This dual reactivity allows the molecule to be used as a linchpin, connecting different fragments of a larger target molecule. For instance, a complex fragment could be added at the aldehyde position, followed by two different coupling reactions at the bromine sites to rapidly build molecular complexity. While direct use in a completed total synthesis is not yet prominent in the literature, its structure is analogous to other highly functionalized aromatic intermediates used in the synthesis of biologically active compounds. semanticscholar.orgresearchgate.net
Future Directions and Emerging Research Perspectives for 3,5 Dibromo 4 Butoxybenzaldehyde
Design and Implementation of Novel and More Efficient Synthetic Routes
The current synthesis of 3,5-Dibromo-4-butoxybenzaldehyde typically involves the etherification of 3,5-dibromo-4-hydroxybenzaldehyde (B181551) with a suitable butyl halide. While effective, future research will likely target the development of more streamlined and sustainable synthetic methodologies. One promising avenue is the exploration of one-pot procedures that combine the synthesis of the core benzaldehyde (B42025) structure with subsequent functionalization. For instance, methods that allow for the direct introduction of the butoxy group during the formation of the aldehyde from simpler precursors could significantly improve efficiency.
Furthermore, the development of greener synthetic routes using more environmentally benign solvents and reagents will be a key focus. This could involve exploring enzymatic catalysis or flow chemistry approaches to minimize waste and enhance reaction control. The optimization of reaction conditions, such as temperature and catalyst loading, for existing methods will also be crucial in maximizing yield and purity.
Development of Advanced Catalytic Applications for Functionalization and Derivatization
The bromine atoms on the aromatic ring of this compound present prime handles for a variety of cross-coupling reactions, opening the door to a vast array of derivatives. Future research is expected to heavily focus on leveraging this reactivity.
Table 1: Potential Catalytic Reactions for this compound
| Reaction Type | Potential Catalyst | Potential Products |
| Suzuki-Miyaura Coupling | Palladium catalysts (e.g., Pd(PPh₃)₄) | Biaryl compounds |
| Buchwald-Hartwig Amination | Palladium catalysts (e.g., Pd(OAc)₂/XPhos) | Aryl amines and N-heterocycles |
| Sonogashira Coupling | Palladium and copper catalysts | Aryl alkynes |
| Heck Coupling | Palladium catalysts | Alkenyl-substituted benzaldehydes |
The aldehyde functional group itself is also a versatile site for further transformations. Research into its use in reactions such as Wittig, aldol (B89426) condensation, and reductive amination will continue to expand the library of accessible derivatives. The development of stereoselective catalytic methods for reactions involving the aldehyde will be of particular interest for creating chiral molecules with specific biological or material properties. The exploration of photoredox catalysis could also unveil novel reaction pathways for the functionalization of this compound.
Deepening Mechanistic Understanding of its Interactions at the Molecular and Cellular Levels (in vitro)
A fundamental understanding of how this compound interacts with biological macromolecules is crucial for its potential application in chemical biology and medicinal chemistry research. Future in vitro studies will likely investigate its binding to various proteins, such as enzymes and receptors.
Recent studies on similar substituted benzaldehydes have demonstrated their ability to interact with proteins like human serum albumin (HSA), with binding driven by hydrogen bonding and hydrophobic interactions. nih.gov Similar investigations with this compound could elucidate its binding affinity, stoichiometry, and the conformational changes it induces in target proteins. Techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), and molecular docking simulations will be instrumental in these studies. nih.gov Furthermore, exploring the intermolecular interactions of this compound in the solid state through X-ray crystallography and Hirshfeld surface analysis can provide insights into its crystal packing and potential for forming co-crystals. rsc.org
Rational Design and Synthesis of Highly Potent and Selective Derivatives with Enhanced Academic Utility
Building on the knowledge gained from mechanistic studies, the rational design and synthesis of novel derivatives with tailored properties will be a major research thrust. The aldehyde and bromo-substituents serve as key modification points.
For example, derivatives of substituted benzaldehydes have been investigated as inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which are implicated in various diseases. mdpi.com By modifying the butoxy chain or introducing different functional groups at the bromine positions, it may be possible to design potent and selective inhibitors of specific ALDH isoforms. The synthesis of acyl derivatives and other bioisosteric replacements for the aldehyde group could also lead to compounds with improved metabolic stability and cell permeability, enhancing their utility as research tools. nih.gov The design of substituted benzaldehydes has also been explored for their potential to modulate the oxygen affinity of hemoglobin, suggesting another avenue for derivative design. nih.govgoogle.com
Integration into Next-Generation Functional Materials and Nanotechnology Platforms
The unique electronic and structural features of this compound make it an attractive building block for advanced functional materials. The presence of heavy bromine atoms can influence photophysical properties, making its derivatives interesting candidates for applications in organic electronics.
Research into the synthesis of fluorescent dyes derived from this compound for use in organic light-emitting diodes (OLEDs) is a promising direction. sigmaaldrich.com The ability to tune the emission color and efficiency through derivatization at the bromine and aldehyde positions will be a key area of investigation. Furthermore, the aldehyde group can be used to anchor the molecule to surfaces or incorporate it into larger polymeric structures, opening up possibilities for the development of functional coatings, sensors, and nanoparticles. The self-assembly properties of its derivatives could also be harnessed to create well-defined nanostructures with interesting optical or electronic properties.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3,5-Dibromo-4-butoxybenzaldehyde, and how can researchers minimize by-products?
- Methodology :
- Bromination : Start with 4-hydroxybenzaldehyde. Use bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperature (0–5°C) to achieve 3,5-dibromo substitution. Monitor reaction progress via TLC .
- Butoxylation : React 3,5-dibromo-4-hydroxybenzaldehyde with 1-bromobutane in the presence of a base (e.g., K₂CO₃) under reflux. Use a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to enhance ether bond formation .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Characterize purity via melting point and HPLC .
Q. How should researchers safely handle this compound given its potential hazards?
- Safety Protocol :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, rinse with copious water for 15 minutes and consult an ophthalmologist .
- Storage : Store in a cool, dry place away from oxidizers. Use amber glass bottles to prevent photodegradation .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Characterization Methods :
- NMR : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine at C3/C5, butoxy at C4). Compare chemical shifts with NIST reference data .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₁₁Br₂O₂: ~330 Da) and isotopic patterns for bromine .
- IR Spectroscopy : Identify aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Troubleshooting :
- Regioselectivity Issues : If unexpected substituents arise (e.g., para-bromination), re-evaluate reaction conditions (e.g., solvent polarity, temperature). Use DFT calculations to predict bromination sites .
- Impurity Identification : Combine GC-MS and HPLC-MS to detect by-products (e.g., mono-brominated intermediates). Optimize purification steps using preparative TLC .
Q. What strategies enable the use of this compound in cross-coupling reactions for pharmaceutical intermediates?
- Synthetic Applications :
- Suzuki-Miyaura Coupling : React with arylboronic acids using Pd(PPh₃)₄ as a catalyst in a DMF/H₂O mixture. Monitor reaction progress via LC-MS .
- Aldol Condensation : Use the aldehyde group to synthesize α,β-unsaturated ketones. Employ L-proline as an organocatalyst in THF at room temperature .
Q. How does the butoxy group influence the biological activity of this compound in antimicrobial assays?
- Biological Evaluation :
- Antimicrobial Testing : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with 4-hydroxy analogs to assess the role of lipophilicity .
- Mechanistic Studies : Use molecular docking to evaluate interactions with bacterial enzyme targets (e.g., dihydrofolate reductase). Validate with enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
